2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 4-(piperidine-1-sulfonyl)benzoate
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Overview
Description
2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 4-(piperidine-1-sulfonyl)benzoate is a complex organic compound that features a combination of pyrrolidine, benzothiazole, and piperidine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 4-(piperidine-1-sulfonyl)benzoate typically involves multi-step reactions starting from commercially available precursors. One common route involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride . The reaction conditions often include refluxing in an appropriate solvent, followed by purification steps such as recrystallization or chromatography to obtain the final product in good yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated purification systems, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 4-(piperidine-1-sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine or pyrrolidine moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols
Scientific Research Applications
2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 4-(piperidine-1-sulfonyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 4-(piperidine-1-sulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins . Molecular docking studies have shown that this compound can bind to the active sites of target proteins, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 4-(piperidine-1-sulfonyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
(2-pyrrolidin-1-yl-1,3-benzothiazol-6-yl) 4-piperidin-1-ylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c27-22(17-6-9-19(10-7-17)32(28,29)26-14-2-1-3-15-26)30-18-8-11-20-21(16-18)31-23(24-20)25-12-4-5-13-25/h6-11,16H,1-5,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHNRAMHRNDIKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)N=C(S4)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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